1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one is a synthetic compound that acts as a non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors play a crucial role in excitatory neurotransmission within the central nervous system. Its potential therapeutic applications stem from its ability to modulate AMPA receptor activity, making it a subject of significant interest for scientific research related to epilepsy, neuroprotection, and bladder dysfunction.
Compound Description: This compound is a potent noncompetitive AMPA receptor antagonist with an IC50 of 2.7 μM. [] It also exhibits significant anticonvulsant activity in a mouse maximum electroshock-induced seizure (MES) assay, with an ED50 of 2.8 mg/kg iv. []
Relevance: This compound is closely related to 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, differing only in the substitution on the benzo ring. Instead of two methoxy groups at positions 7 and 8, it possesses a methylenedioxy group spanning these positions. Both compounds belong to the 2,3-benzodiazepin-4-one class and are potent AMPA receptor antagonists with anticonvulsant activity. []
Compound Description: This compound, also known as GYKI 52466, is a well-known noncompetitive AMPA/kainate receptor antagonist with significant anticonvulsant activity. [, , , , , , , , , , ]
Relevance: GYKI 52466 shares a similar core structure with 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, both featuring an aminophenyl group at position 1 and a methylenedioxy group at positions 7 and 8 of the benzodiazepine core. The key difference lies in the presence of a 4-methyl group and a double bond in the seven-membered ring of GYKI 52466, compared to a carbonyl group at position 4 and a saturated seven-membered ring in 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one. This structural similarity places them in the same 2,3-benzodiazepine class of AMPA receptor antagonists. [, , , , , , , , , , ]
Compound Description: This 2,3-benzodiazepin-4-one derivative exhibits strong anticonvulsant activity against audiogenic seizures in DBA/2 mice, with an ED50 of 18.3 micromol/kg. [] It also displays anticonvulsant effects against pentylenetetrazole and maximal electroshock-induced seizures, along with reduced toxicity compared to GYKI 52466. []
Relevance: 1-(3'-Aminophenyl)-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-one is a positional isomer of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one. The only structural difference lies in the position of the aminophenyl group on the benzodiazepine core, with the former having it at position 3' and the latter at position 4'. Both compounds belong to the 2,3-benzodiazepin-4-one class and show potent anticonvulsant activity. []
3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones (3)
Compound Description: This class of compounds, specifically 1-aryl-3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, demonstrates strong anticonvulsant properties, acting as AMPA receptor antagonists. [] They exhibit higher potency, lower toxicity, and longer-lasting anticonvulsant action compared to their corresponding 2,3-benzodiazepin-4-one counterparts. []
Relevance: The 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones are closely related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, sharing the same benzodiazepine core. The key difference is the replacement of the carbonyl group at position 4 with a thiocarbonyl group in the thiones. Both classes are AMPA receptor antagonists and exhibit anticonvulsant activity. []
Compound Description: GYKI 53655 is another known noncompetitive AMPA/kainate receptor antagonist, similar in structure to GYKI 52466. [] It is known for its potent anticonvulsant activity. []
Relevance: This compound is structurally similar to both 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and GYKI 52466, featuring an aminophenyl group at position 1 and a methylenedioxy group at positions 7 and 8 of the benzodiazepine core. GYKI 53655 further includes a 4-methyl and a 3-methylcarbamoyl group on the seven-membered ring, making it a more complex 2,3-benzodiazepine derivative within the same class of AMPA receptor antagonists. []
Relevance: The 11H-[1,2,4]Triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones are structurally derived from 1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and its related CFM compounds. They share the same benzodiazepine core but incorporate an additional triazole ring fused to the structure. Despite their tricyclic nature, their anticonvulsant activity seems to be primarily attributed to their in vivo conversion back to the bicyclic 2,3-benzodiazepine structure, highlighting the importance of this core for AMPA receptor antagonism. []
Compound Description: These derivatives of 2,3-benzodiazepin-4-ones display significant anticonvulsant activity with reduced toxicity compared to GYKI 52466. [] They are effective against audiogenic, maximal electroshock (MES), and pentylenetetrazole (PTZ)-induced seizures. []
Relevance: These compounds share the core structure of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, characterized by the 2,3-benzodiazepin-4-one core. They differ in the substitution at position 3, incorporating various N-alkylcarbamoyl groups. This highlights the flexibility of position 3 for structural modifications while maintaining the AMPA receptor antagonist activity associated with the 2,3-benzodiazepin-4-one core. []
Compound Description: Similar to the 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones (3), these compounds exhibit marked anticonvulsant activity against audiogenic, MES, and PTZ-induced seizures. [] Notably, their toxicity is lower than that of GYKI 52466. []
Relevance: These compounds are closely related to both 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one and the 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones (3). They share the common 2,3-benzodiazepine core with a thiocarbonyl group at position 4, characteristic of the thione derivatives. This reinforces the notion that the thiocarbonyl substitution at position 4, instead of a carbonyl group, can contribute to enhanced anticonvulsant activity and reduced toxicity within this class of compounds. []
Compound Description: This 2,3-benzodiazepin-4-one derivative exhibits potent anticonvulsant activity, with the (5S)-(-) enantiomer being 8 times more active than its (5R)-(+) counterpart. [] This compound also shows affinity for AMPA receptors, further supporting its anticonvulsant mechanism. []
Relevance: 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one is structurally very similar to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, with the key differences being the lack of the 4-aminophenyl substituent at position 1 and the presence of a methyl group at position 5. This structural similarity places them in the same 2,3-benzodiazepin-4-one class of AMPA receptor antagonists, highlighting the importance of the core structure for this activity. []
Relevance: Although not directly containing the benzodiazepine core, the 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones are considered related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one due to their shared pharmacological activity as AMPA receptor antagonists and their structural similarities. Both classes feature an aryl group at position 4 and a methylenedioxy substitution on the aromatic ring. This suggests that these structural features are important for interacting with AMPA receptors and eliciting anticonvulsant activity. []
Compound Description: This 2,3-benzodiazepine derivative acts as a noncompetitive inhibitor of the GluA2Q(flip) AMPA receptor, showing specificity for the closed-channel conformation. [] It features an ethylenedioxy moiety at positions 7 and 8, replacing the methylenedioxy group commonly found in other related compounds. []
Relevance: 2,3-BDZ-11-2 is closely related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, sharing the same 2,3-benzodiazepin-4-one core and the 4-aminophenyl substituent at position 1. The key difference lies in the presence of an ethylenedioxy group instead of the dimethoxy substitution on the benzo ring. This structural modification, extending the linker between the oxygen atoms, appears to influence the compound's potency and binding site on the AMPA receptor. []
Compound Description: Similar to 2,3-BDZ-11-2, this compound is a noncompetitive inhibitor of the GluA2Q(flip) AMPA receptor with a preference for the closed-channel conformation. [] It possesses a chlorine atom at position 3 of the aminophenyl substituent, enhancing its potency by approximately 10-fold compared to 2,3-BDZ-11-2. []
Relevance: 2,3-BDZ-11-4 shares the core structure of 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, belonging to the same 2,3-benzodiazepin-4-one class. It further incorporates the ethylenedioxy moiety at positions 7 and 8, similar to 2,3-BDZ-11-2. The added chlorine atom on the aminophenyl group highlights the potential for fine-tuning potency within this chemical class by modifying substituents on the aryl ring. []
Compound Description: This 2,3-benzodiazepine derivative shows potent activity as a noncompetitive AMPA receptor antagonist. [] The (S)-(−) enantiomer exhibits higher potency compared to its (R)-(+)-5 counterpart in AMPA receptor binding assays. []
Relevance: This compound closely resembles 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, featuring the same 2,3-benzodiazepin-4-one core and 4-aminophenyl group at position 1. The main difference lies in the presence of a methylenedioxy group instead of the dimethoxy substitution, and additional N-ethylcarbamoyl and methyl groups at positions 3 and 5, respectively. This emphasizes the structural diversity possible within this class while maintaining AMPA receptor antagonist activity and highlights the influence of chirality on potency. []
Compound Description: This compound is an anticonvulsant agent with activity against sound-induced seizures in DBA/2 mice. [] While it displays anticonvulsant properties, its potency is lower compared to both GYKI 52466 and 5-(4-aminobenzyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (3). []
Relevance: Although its core structure differs slightly from 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, it shares several key features, including the 4-aminophenyl substituent and the presence of a dioxole ring system fused to the benzodiazepine core. This structural similarity, despite the rearranged core, suggests these features are important for anticonvulsant activity and possibly for interaction with AMPA receptors, warranting further investigation. []
Compound Description: This compound exhibits anticonvulsant activity against sound-induced seizures in DBA/2 mice. [] Although possessing anticonvulsant properties, its ED50 value is lower than that of both GYKI 52466 and 5-(4-aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (2). []
Relevance: This compound is closely related to 5-(4-Aminophenyl)-7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-one (2), featuring the same rearranged benzodiazepine core fused with a dioxole ring. The main difference is the presence of a benzyl linker between the aminophenyl group and the core structure in this compound, compared to a direct attachment in compound 2. This structural modification appears to influence the compound's potency, suggesting that the distance and flexibility between the aminophenyl group and the core may be crucial for optimal anticonvulsant activity. []
Relevance: While sharing the rearranged benzodiazepine core and the dioxole ring system found in compounds 2 and 3, this compound replaces the aminophenyl group with a 2-(pyridin-2-yl)-vinyl substituent at position 5. This modification suggests that the aromatic ring and its substituents play a crucial role in influencing potency. Replacing the aminophenyl group with a pyridinyl vinyl group in this compound results in reduced anticonvulsant activity, indicating the importance of the aminophenyl moiety for optimal activity within this structural class. []
Compound Description: This compound acts as an antagonist for AMPA/kainate receptors. []
Relevance: This compound is directly related to 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, sharing the same 2,3-benzodiazepin-4-one core and the dimethoxy substitution at positions 7 and 8. The key difference is the lack of the amino group on the phenyl substituent at position 1. This indicates that the amino group, while potentially impacting potency, is not essential for the antagonist activity of these compounds at AMPA/kainate receptors. []
Compound Description: This compound is a novel non-competitive AMPA receptor antagonist. []
Relevance: This compound shares the core structure and substitution pattern with 1-(4-Aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one, differing only in the position of the chloro substituent on the phenyl ring (meta vs. para) and the absence of the amino group. This further highlights the potential for modifying the phenyl substituent while maintaining AMPA receptor antagonist activity. []
Synthesis Analysis
The synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane involves a two-step process:
Initial Reaction: The first step includes the coupling of furfural with urea. A mixture of furfural (40 mL, 0.48 mol), urea (40 g, 0.63 mol), and distilled water (10 mL) is heated in a water bath at 60°C for approximately 1 hour and 40 minutes with vigorous stirring. Sodium hydroxide (2 mL of a 20% solution) is then added, and the mixture is heated for an additional 20 minutes. After cooling, the precipitate is filtered, washed with n-hexane, recrystallized using methanol, and dried at 50°C.
Final Product Formation: In the second step, the intermediate product (5.0 g) is mixed with urea (1.2 g) and ethanol (10 mL) in a conical flask and refluxed for 1 hour at 70°C with magnetic stirring. The resulting mixture is cooled in an ice bath to induce precipitation, followed by filtration and washing with n-hexane before recrystallization from methanol.
Molecular Structure Analysis
The molecular structure of CFM-2 can be analyzed through various spectroscopic techniques:
Nuclear Magnetic Resonance Spectroscopy: The 13C-NMR data indicates significant peaks corresponding to different functional groups within the molecule:
Infrared Spectroscopy: Characteristic absorption bands provide insights into functional groups present in the compound.
The three-dimensional structure can be visualized using computational modeling tools which depict the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
CFM-2 has shown potential in various chemical reactions, particularly in bioactivity assays where it has been tested against different microorganisms:
Antimicrobial Activity: CFM-2 exhibits varying degrees of activity against pathogens such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, while showing inactivity against Staphylococcus aureus..
The compound's ability to interact with biological systems makes it a candidate for further exploration in medicinal chemistry.
Mechanism of Action
The mechanism through which CFM-2 exerts its biological effects is not fully elucidated but may involve:
Inhibition of Enzymatic Activity: Compounds similar to CFM-2 often interact with specific enzymes or receptors within microbial cells.
Cellular Uptake: The structural characteristics may facilitate cellular uptake, allowing for interaction with intracellular targets.
Further studies are required to delineate the precise pathways involved in its action against specific microbial strains.
Physical and Chemical Properties Analysis
The physical and chemical properties of CFM-2 include:
Melting Point: The melting point ranges from 145°C to 147°C, indicating good thermal stability.
Solubility: Solubility tests suggest that CFM-2 is soluble in polar solvents like methanol but less so in non-polar solvents like hexane.
These properties are crucial for understanding how CFM-2 can be utilized in various applications.
Applications
CFM-2 has potential applications across several scientific domains:
Pharmaceutical Development: Due to its antimicrobial properties, CFM-2 could be developed into an antibiotic or antifungal agent.
Agricultural Chemistry: Its bioactivity suggests possible use as a biopesticide or growth regulator.
Material Science: The compound's unique structure may lend itself to applications in creating novel materials or coatings.
Biochemical Research: CFM-2 can serve as a tool compound for studying biological processes or as a lead compound for drug design.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potent and selective phosphodiesterase (PDE) 4 inhibitor (IC50 values are 0.28, > 100, 160 and 330 nM at PDE4, PDE1, PDE2 and PDE3 respectively). Inhibits eosinophil chemotaxis and increases progressive motility of spermatozoa in vitro.
Potent and selective ErbB receptor family inhibitor (IC50 values are 21, 22 and 38 nM for ErbB4, EGFR and ErbB2 respectively). Displays potent growth inhibition of human cancer cell lines overexpressing ErbB2 in vitro (IC50 = 60 - 168 nM) and inhibits growth of human tumor xenografts in vivo. Brain penetrant and orally active.
Selective neuronal nitrogen oxide synthase (nNOS) inhibitor (IC50 values are 1 and 17 μM for nNOS and endothelial NOS respectively). Reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats. Displays a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist.
Partial agonist at α7nACh receptors. Binds selectively to α7 subunits, with no significant activity seen at α2, α3 and α4. (EC50 = 10 μM in vitro (striatal slices)). Shown to elicit nootropic, neuroprotective and anti-inflammatory effects. GTS-21 is an agonist of α7-containing nicotinic acetylcholine receptors (nAChRs) that, at a concentration of 100 μM, activates human α7-containing nAChRs expressed in Xenopus oocytes to 60% of the levels generated by endogenous ligand acetylcholine. It is selective for α7-containing nAChRs, having no activity at α2-, α3-, and α4-containing nAChRs at a concentration of 100 μM. GTS-21 stimulates dopamine release from rat striatal slices (EC50 = 10 μM). In vivo, GTS-21 decreases delay in the delayed matching-to-sample task in monkeys. It also suppresses amnesia and neuronal cell death in a gerbil model of ischemia-reperfusion injury. GTS-21 dihydrochloride is a selective α7 nicotinic acetylcholine receptor agonist, has recently been established as a promising treatment for inflammation. Target: nAChRin vitro: GTS-21 is one of the most potent α7nAChR agonists, has been reported to attenuate pro-inflammatory cytokine production, improve outcomes in sepsis models, pancreatitis, and ischemia-reperfusion injury, and inhibit the production of endotoxin-induced TNF in lung tissue. In addition, recent studies have demonstrated that GTS-21 inhibits the activities of endothelial cells and monocyte macrophages, as well as the secretion of pro-inflammatory cytokines in peripheral blood samples, by regulating the JAK2-STAT3 pathway. in vivo: In septic animals, GTS-21 significantly ameliorated GI motility, lowered systemic and colonic levels of IL-6, decreased colonic permeability, and decreased the number of positive cultures obtained from blood and mesenteric lymph nodes. Splenectomy prevented animals from developing sepsis-induced ileus. Chrna7 mice displayed a more severe septic phenotype, whereas GTS-21 remarkably was also beneficial in these animals.
Cyclo(RGDfK) is a synthetic lipopeptide inhibitor of αvβ3 integrin (IC50 = 1.33 nM). Osteoblast cultures, which express αvβ5 and αvβ3 integrins, but not M21L cells that do not express these integrins, bind to cyclo(RGDfK)-coated surfaces. Cyclo(RGDfK) is taken up into tumors in vivo and in vitro and it has been polymerized or conjugated to various fluorophores, radiolabels, and peptide sequences for use in fluorescent and PET imaging to study tumor cell adhesion. Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin. IC50 value:Target: αvβ3 integrin inhibitorin vitro: NOPO-c(RGDfK) and its Ga(III) and Cu(II) complexes showed high affinity to αvβ3 integrin (IC50 = 0.94 ± 0.06, 1.02 ± 0.09, and 0.51 ± 0.06 nM, respectively). [(66)Ga]DOTA-E-[c(RGDfK)]2 can be prepared with high radiochemical purity (>97%), specific activity (36-67GBq/μmol), in vitro stability, and moderate protein binding. MicroPET imaging up to 24 post-injection showed contrasting tumors reflecting αvβ3-targeted tracer accumulation.
AMD 070 is an aminoquinoline. Mavorixafor is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors. Currently there is only one FDA-approved entry inhibitor, enfuvirtide (Fuzeon), that is available for the treatment of HIV infection. Several experimental entry inhibitors are now in early stage testing, including mavorixafor. Mavorixafor is a selective allosteric antagonist of the CXCR4 receptor on HIV, preventing the virus from entering and infecting healthy cells. Mavorixafor is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, mavorixafor selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.